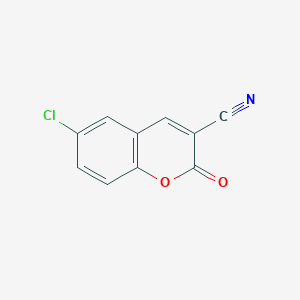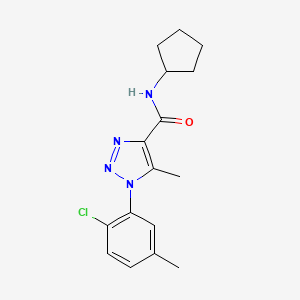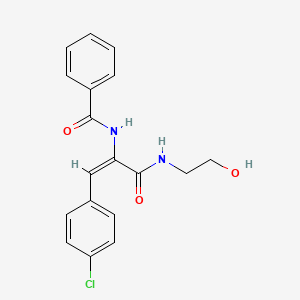![molecular formula C15H18N4O3S2 B6422142 4-(cyclopropylsulfamoyl)-N-[5-(propan-2-yl)-1,3,4-thiadiazol-2-yl]benzamide CAS No. 898656-62-7](/img/structure/B6422142.png)
4-(cyclopropylsulfamoyl)-N-[5-(propan-2-yl)-1,3,4-thiadiazol-2-yl]benzamide
Descripción general
Descripción
This would typically include the IUPAC name, common names, and structural formula of the compound. The compound you mentioned appears to contain a benzamide group, a thiadiazole group, a cyclopropyl group, and a propan-2-yl (also known as isopropyl) group .
Physical And Chemical Properties Analysis
This would involve studying properties such as the compound’s melting point, boiling point, solubility, and stability. It could also involve studying its chemical properties, such as its acidity or basicity, its redox potential, and its reactivity with various reagents .Aplicaciones Científicas De Investigación
Antioxidant Activity
Benzamide compounds have been found to exhibit significant antioxidant activity . They have been shown to be effective in total antioxidant, free radical scavenging, and metal chelating activity . Some of these compounds have even shown more effective antioxidant activity compared to standard compounds .
Antibacterial Activity
Benzamide compounds have also been found to have antibacterial properties . They have been tested for their in vitro growth inhibitory activity against different bacteria . This makes them potential candidates for the development of new antibacterial drugs .
Antimicrobial Activity
In addition to their antibacterial properties, benzamide compounds have also been found to have antimicrobial properties . They have been used in the treatment of various microbial infections .
Anti-inflammatory Activity
Benzamide compounds have been found to have anti-inflammatory properties . They have been used in the treatment of various inflammatory conditions .
Monoclonal Antibody Production
Certain benzamide compounds have been found to increase monoclonal antibody production in Chinese hamster ovary cell cultures . They have been shown to suppress cell growth and increase both cell-specific glucose uptake rate and the amount of intracellular adenosine triphosphate during monoclonal antibody production .
Control of Galactosylation Levels
Some benzamide compounds have been found to suppress the galactosylation on a monoclonal antibody, which is a critical quality attribute of therapeutic monoclonal antibodies . Therefore, these compounds might also be used to control the level of the galactosylation for the N-linked glycans .
Safety and Hazards
Mecanismo De Acción
Mode of Action
The thiadiazol ring could also participate in aromatic interactions .
Biochemical Pathways
Given its structural similarity to other benzamide derivatives, it might be involved in pathways related to cell signaling, protein synthesis, or metabolic processes .
Pharmacokinetics
Its distribution, metabolism, and excretion would depend on factors such as its molecular size, lipophilicity, and the presence of metabolic enzymes .
Result of Action
Based on its structural features, it might exert its effects by modulating the activity of its target proteins, leading to changes in cellular processes such as signal transduction, gene expression, or metabolic reactions .
Action Environment
The action, efficacy, and stability of this compound could be influenced by various environmental factors such as pH, temperature, and the presence of other molecules. For instance, its stability might be affected by the pH of the environment due to the presence of acid-sensitive groups like the amide and sulfamoyl groups. Its efficacy could be influenced by temperature, which can affect the kinetics of its interaction with target proteins .
Propiedades
IUPAC Name |
4-(cyclopropylsulfamoyl)-N-(5-propan-2-yl-1,3,4-thiadiazol-2-yl)benzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H18N4O3S2/c1-9(2)14-17-18-15(23-14)16-13(20)10-3-7-12(8-4-10)24(21,22)19-11-5-6-11/h3-4,7-9,11,19H,5-6H2,1-2H3,(H,16,18,20) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PFQVIEOOQNRPCW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1=NN=C(S1)NC(=O)C2=CC=C(C=C2)S(=O)(=O)NC3CC3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H18N4O3S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID701130443 | |
| Record name | 4-[(Cyclopropylamino)sulfonyl]-N-[5-(1-methylethyl)-1,3,4-thiadiazol-2-yl]benzamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID701130443 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
366.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-(N-cyclopropylsulfamoyl)-N-(5-isopropyl-1,3,4-thiadiazol-2-yl)benzamide | |
CAS RN |
898656-62-7 | |
| Record name | 4-[(Cyclopropylamino)sulfonyl]-N-[5-(1-methylethyl)-1,3,4-thiadiazol-2-yl]benzamide | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=898656-62-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 4-[(Cyclopropylamino)sulfonyl]-N-[5-(1-methylethyl)-1,3,4-thiadiazol-2-yl]benzamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID701130443 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![16-(cyclopentylamino)-1,8-diazatetracyclo[7.7.0.0^{2,7}.0^{11,15}]hexadeca-2(7),3,5,8,10,15-hexaene-10-carbonitrile](/img/structure/B6422069.png)
![1-(4-chlorophenyl)-2-{[5-(pyridin-3-yl)-1,3,4-oxadiazol-2-yl]sulfanyl}ethan-1-one](/img/structure/B6422074.png)
![3-(3,4-dimethoxyphenyl)-2-[(2-methoxyethyl)amino]-4H-furo[3,2-c]chromen-4-one](/img/structure/B6422093.png)
![7-[(2-methylprop-2-en-1-yl)oxy]-3-phenyl-4H-chromen-4-one](/img/structure/B6422106.png)


![N-benzyl-2-methyl-3-phenyl-5H,6H,7H,8H-pyrazolo[3,2-b]quinazolin-9-amine](/img/structure/B6422131.png)
![N-[5-(propan-2-yl)-1,3,4-thiadiazol-2-yl]pyridine-4-carboxamide](/img/structure/B6422139.png)
![2-[2-(3-phenyl-1,2,4-oxadiazol-5-yl)ethyl]-2,3-dihydro-1H-isoindole-1,3-dione](/img/structure/B6422146.png)
![2-[2-amino-5-(3,4-dimethoxyphenyl)-6-methylpyrimidin-4-yl]-5-[(4-methylphenyl)methoxy]phenol](/img/structure/B6422155.png)
![(2Z)-6-[(2-fluorophenyl)methoxy]-2-[(5-methylfuran-2-yl)methylidene]-2,3-dihydro-1-benzofuran-3-one](/img/structure/B6422162.png)
![1-[5-tert-butyl-3-(4-chlorophenyl)-2-methylpyrazolo[1,5-a]pyrimidin-7-yl]-4-methylpiperazine](/img/structure/B6422163.png)
![4-hydrazinyl-1-[(4-methylphenyl)methyl]-1H-pyrazolo[3,4-d]pyrimidine](/img/structure/B6422176.png)